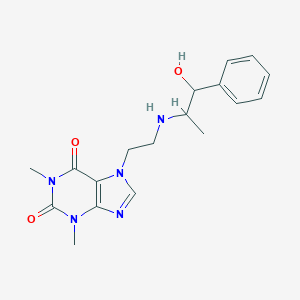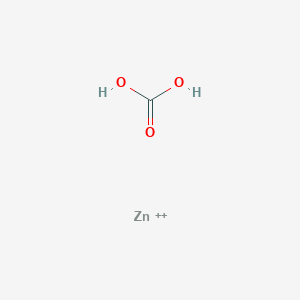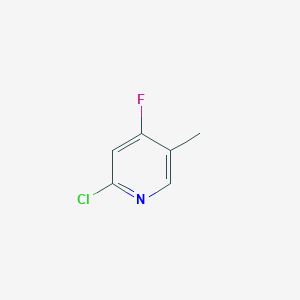
Cafedrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Cafedrine is synthesized through the chemical linkage of norephedrine and theophylline. The synthetic route involves the reaction of norephedrine with theophylline under specific conditions to form the desired compound. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the chemical bonds .
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but with optimized processes to enhance yield and purity. The industrial process may include additional steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Cafedrine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can result in the formation of reduced forms of the compound. Substitution reactions may involve the replacement of specific functional groups within the molecule, leading to the formation of different derivatives .
Scientific Research Applications
Cafedrine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactions of similar chemical linkages. In biology, this compound is studied for its effects on cellular processes and its potential therapeutic applications .
In medicine, this compound is primarily used as a cardiac stimulant to treat hypotension. It has been shown to increase blood pressure by stimulating the release of norepinephrine and enhancing cardiac output. This makes it a valuable drug in perioperative and emergency settings .
In industry, this compound is used in the development of new pharmaceuticals and as a reference compound for quality control in drug manufacturing. Its unique chemical structure and properties make it a valuable tool for various industrial applications .
Mechanism of Action
The mechanism of action of cafedrine involves its interaction with specific molecular targets and pathways in the body. This compound exerts its effects by stimulating the release of norepinephrine, a neurotransmitter that plays a key role in regulating blood pressure and cardiac function .
This compound binds to adrenergic receptors on the surface of cardiac cells, leading to the activation of intracellular signaling pathways that increase the release of calcium ions. This results in enhanced cardiac contractility and increased cardiac output, ultimately leading to an increase in blood pressure .
Comparison with Similar Compounds
Cafedrine is similar to other compounds such as theodrenaline and fenethylline, which also have stimulant effects on the cardiovascular system. this compound is unique in its specific chemical linkage of norephedrine and theophylline, which gives it distinct pharmacological properties .
Theodrenaline, for example, is another cardiac stimulant used to treat hypotension, but it has a different chemical structure and mechanism of action. Fenethylline, on the other hand, is a stimulant that has been used for its psychoactive effects but is not commonly used in medical settings due to its potential for abuse .
Properties
IUPAC Name |
7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSKUDDDPKGBJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866678 |
Source


|
| Record name | Cafedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14535-83-2, 58166-83-9 |
Source


|
| Record name | Norephendrinetheophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014535832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cafedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)





